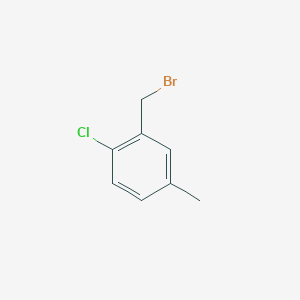

Benzene, 2-(bromomethyl)-1-chloro-4-methyl-

Vue d'ensemble

Description

“Benzene, 2-(bromomethyl)-1-chloro-4-methyl-” is a complex organic compound that likely contains a benzene ring, given the name. It seems to have a bromomethyl group attached to the second carbon of the benzene ring, a chlorine atom attached to the first carbon, and a methyl group attached to the fourth carbon .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through electrophilic aromatic substitution reactions . For example, a bromine can be introduced by bromination with Br2/FeBr3, a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3 .

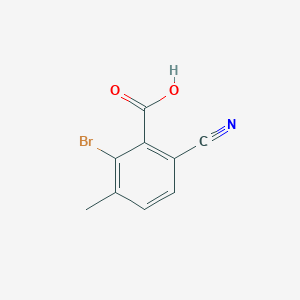

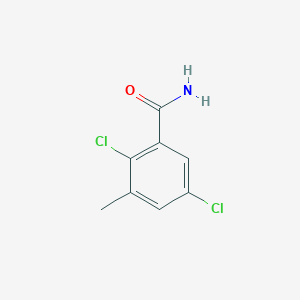

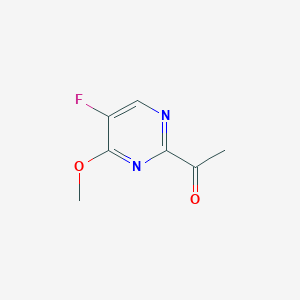

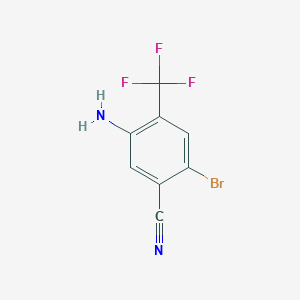

Molecular Structure Analysis

The molecular structure of this compound would likely involve a benzene ring with the aforementioned substituents attached at the specified positions .

Chemical Reactions Analysis

Benzene and its derivatives typically undergo electrophilic aromatic substitution reactions . The presence of electron-withdrawing or electron-donating groups can influence the reactivity of the benzene ring and the position of the substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the benzene ring and the attached substituents . Benzene is a nonpolar molecule and is usually a colorless liquid .

Applications De Recherche Scientifique

Synthesis of Macrocycles

- Synthesis of Ionophores : 1,2-Bis(ethoxycarbonylmethoxy)benzene undergoes condensation to form macrocycles with selective extraction capabilities for metal cations such as lead over other metal picrates. These macrocycles demonstrate the potential for ion transport and binding applications, suggesting the utility of benzene derivatives in creating selective ion sensors or extractants (Kumar, Singh, & Singh, 1992).

Molecular Structure and Spectroscopy

- Vibrational Spectroscopic Studies : The vibrational spectra of 2-bromo-4-chlorotoluene (2B4CT) have been thoroughly analyzed, providing insights into the effects of substituents on benzene's molecular structure and vibrational modes. This research aids in understanding the electronic and structural properties of substituted benzene derivatives (Arunagiri, Arivazhagan, & Subashini, 2011).

Solute-Solvent Complexation Dynamics

- Ultrafast Dynamics Observation : Using two-dimensional infrared vibrational echo spectroscopy, researchers observed the real-time dynamics of solute-solvent complexation at thermal equilibrium. This study, involving benzene derivatives, demonstrates the method's promise for investigating fast chemical exchange processes, which could be crucial for understanding molecular interactions in various solvents (Zheng et al., 2005).

Catalysis and Oxidation Reactions

- Catalysis for Oxidation of Hydrocarbons : Tetranuclear copper(ii)-Schiff-base complexes, incorporating bromomethylated benzene derivatives, have been synthesized and found to be active catalysts for the oxidation of cyclohexane and toluene. This demonstrates the potential of such complexes in enhancing the efficiency of oxidation reactions, a crucial process in chemical manufacturing (Roy & Manassero, 2010).

Orientations Futures

Mécanisme D'action

Target of Action

Bromomethyl compounds are known to be reactive and can interact with various biological molecules .

Mode of Action

Bromomethyl groups in general are electrophilic and can undergo reactions with nucleophilic sites in biological molecules . This can lead to the formation of covalent bonds with these molecules, potentially altering their function .

Biochemical Pathways

Bromomethyl compounds can potentially interfere with various biochemical processes due to their reactivity .

Pharmacokinetics

Bromomethyl compounds, in general, are likely to be absorbed and distributed in the body due to their small size and lipophilic nature . Metabolism could involve reactions with nucleophilic sites in biological molecules, while excretion could occur via renal or hepatic pathways .

Result of Action

Due to its reactivity, it could potentially cause modifications to biological molecules, which could in turn affect cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(bromomethyl)-1-chloro-4-methylbenzene. Factors such as pH, temperature, and the presence of other chemicals can affect its reactivity and thus its biological activity .

Propriétés

IUPAC Name |

2-(bromomethyl)-1-chloro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-6-2-3-8(10)7(4-6)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHFEJVKQQYINK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 2-(bromomethyl)-1-chloro-4-methyl- | |

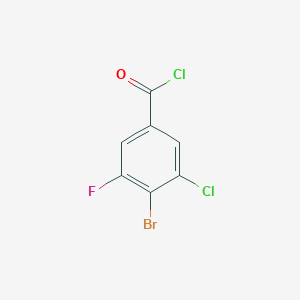

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

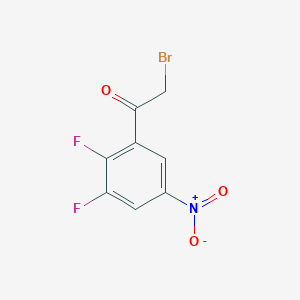

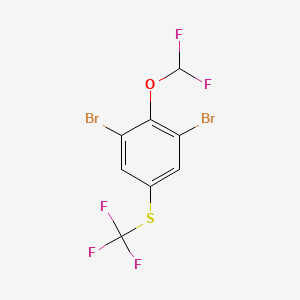

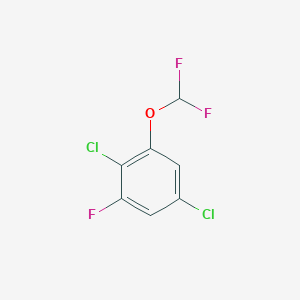

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B1530061.png)